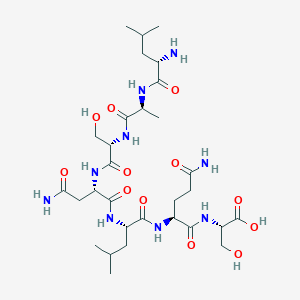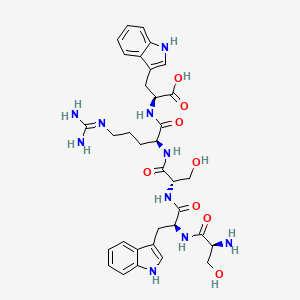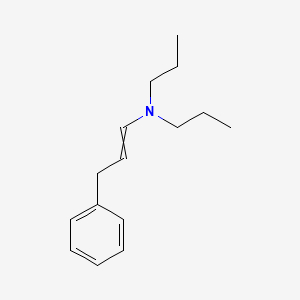![molecular formula C42H34N4 B14184049 5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) CAS No. 849071-65-4](/img/structure/B14184049.png)
5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases under controlled temperature conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated biphenyl-pyrazole derivatives.
Applications De Recherche Scientifique
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The biphenyl core and pyrazole rings contribute to its binding affinity and specificity, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with similar structural features.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: A related compound with different substituents on the pyrazole ring.
Uniqueness
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) stands out due to its biphenyl core, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in materials science and medicinal chemistry, where specific interactions with molecular targets are crucial.
Propriétés
Numéro CAS |
849071-65-4 |
|---|---|
Formule moléculaire |
C42H34N4 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
3-[4-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]phenyl]-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C42H34N4/c1-5-13-33(14-6-1)39-29-41(45(43-39)37-17-9-3-10-18-37)35-25-21-31(22-26-35)32-23-27-36(28-24-32)42-30-40(34-15-7-2-8-16-34)44-46(42)38-19-11-4-12-20-38/h1-28,41-42H,29-30H2 |
Clé InChI |
UQLPVYMSIVODLN-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6CC(=NN6C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


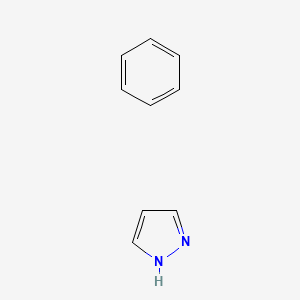

![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
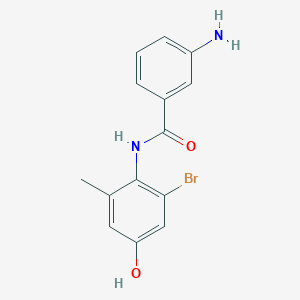
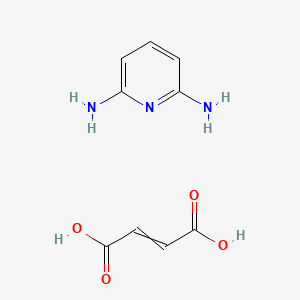
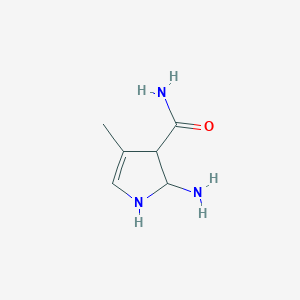
![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)

